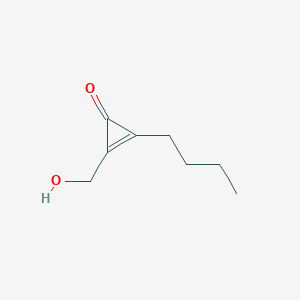
2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one, also known as BHCP, is a cyclic compound that has been the subject of extensive scientific research due to its potential applications in various fields. BHCP is a cyclopropene derivative that has a unique structure, which makes it an interesting compound to study.
Wissenschaftliche Forschungsanwendungen
2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has been studied extensively due to its potential applications in various fields such as chemistry, biology, and material science. In chemistry, 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has been used as a building block for the synthesis of complex organic molecules. In biology, 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has been studied for its potential use as a tool to study protein folding and binding. In material science, 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has been used as a precursor for the synthesis of novel materials with unique properties.
Wirkmechanismus
2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has a unique structure that allows it to interact with biological molecules in a specific way. 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has been shown to bind to proteins in a reversible manner, which makes it an interesting compound to study for its potential use as a tool to study protein folding and binding. 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has also been shown to have an effect on the activity of enzymes, which makes it a potential inhibitor of enzyme activity.
Biochemische Und Physiologische Effekte
2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has been shown to have a low toxicity profile, which makes it a potential candidate for use in biological systems. 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has been shown to have an effect on the activity of enzymes, which makes it a potential inhibitor of enzyme activity. 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has also been shown to have an effect on the structure of proteins, which makes it a potential tool for studying protein folding and binding.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one in lab experiments include its low toxicity profile, high purity, and unique structure. The limitations of using 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one in lab experiments include its limited solubility in water and its potential instability under certain conditions.
Zukünftige Richtungen
There are many future directions for the study of 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one. One potential direction is the development of new synthetic methods for 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one that are more efficient and environmentally friendly. Another potential direction is the study of 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one in biological systems to better understand its potential applications as a tool for studying protein folding and binding. Additionally, the study of 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one in material science may lead to the development of novel materials with unique properties.
Synthesemethoden
2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one can be synthesized using various methods, but the most common method is the reaction of cyclopropene with n-butyllithium followed by the reaction with formaldehyde. This method yields a high purity product and is relatively easy to perform. Another method involves the reaction of cyclopropene with formaldehyde and n-butylmagnesium bromide, which also yields a high purity product.
Eigenschaften
CAS-Nummer |
131333-89-6 |
|---|---|
Produktname |
2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one |
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
2-butyl-3-(hydroxymethyl)cycloprop-2-en-1-one |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-6-7(5-9)8(6)10/h9H,2-5H2,1H3 |
InChI-Schlüssel |
LAWBPJUOWSBFAP-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C1=O)CO |
Kanonische SMILES |
CCCCC1=C(C1=O)CO |
Synonyme |
2-Cyclopropen-1-one, 2-butyl-3-(hydroxymethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




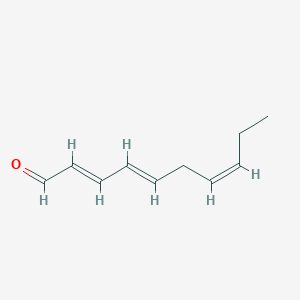
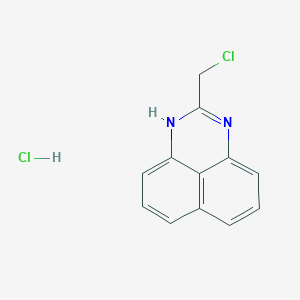
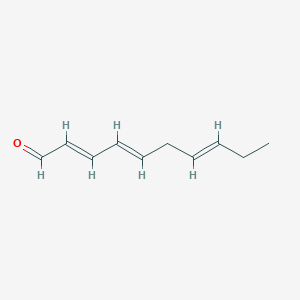
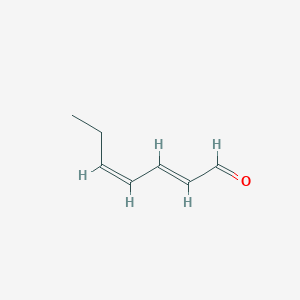
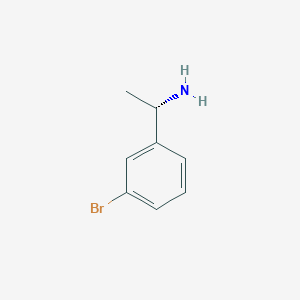
![(5R,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B148939.png)
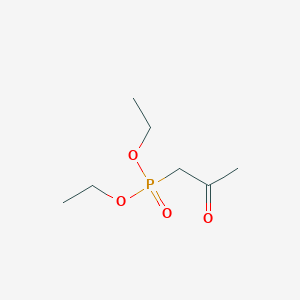
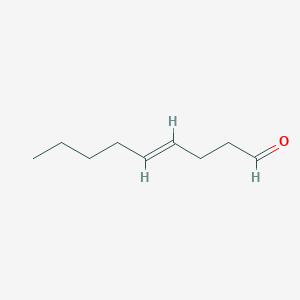
![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)
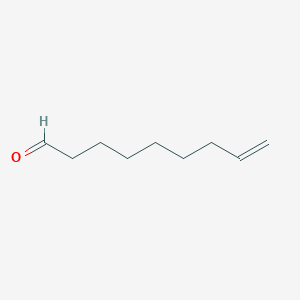
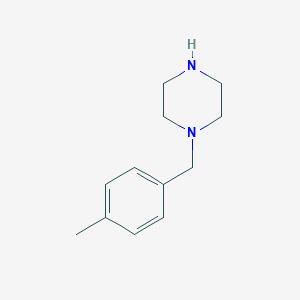
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1'-cyclohexane]-7-carboxamide](/img/structure/B148960.png)
